molecular formula C13H10O3 B091730 Diphenylcarbonate CAS No. 102-09-0

Diphenylcarbonate

Cat. No. B091730
CAS RN: 102-09-0
M. Wt: 214.22 g/mol
InChI Key: ROORDVPLFPIABK-UHFFFAOYSA-N
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Description

Diphenyl carbonate (DPC) is a carbonate ester derived from phenol and carbon dioxide, where two phenol molecules are linked by a carbonate group. It is an important intermediate in the synthesis of polycarbonates, a class of polymers with a wide range of applications due to their transparency, toughness, and thermal stability. DPC is also used as a reagent in organic synthesis and as a phosgene substitute in certain reactions .

Synthesis Analysis

The synthesis of diphenyl carbonate can be achieved through the reaction of carbon monoxide, phenol, and oxygen using a palladium catalyst, along with tertiary amines and oxidation cocatalysts. This method allows for the production of DPC at room temperature and atmospheric pressure, with manganese salts being effective cocatalysts . Another approach involves the melt polycondensation of bisphenol A diacetates with alkylene- and arylenediphenyl dicarbonates, which are prepared from phenyl chloroformate and dihydroxy compounds .

Molecular Structure Analysis

The molecular structure of diphenyl carbonate has been determined through X-ray crystallography. The compound crystallizes in an orthorhombic space group, with the two O-C carbonyl bond lengths being 1.345 (2) and 1.337 (2) Å. This structure is the simplest in the aromatic polycarbonate family, which is significant for understanding the properties and reactivity of polycarbonates .

Chemical Reactions Analysis

Diphenyl carbonate is involved in various chemical reactions, particularly in the synthesis of polycarbonates. It reacts with monomers to form polycarbonates through transesterification and polycondensation reactions. The presence of a carbonyl group in the infrared spectrum confirms the formation of polycarbonates . Additionally, diphenyl phosphate, a related compound, can catalyze the ring-opening polymerization of cyclic carbonates to produce polycarbonates with narrow polydispersity indices .

Physical and Chemical Properties Analysis

Polycarbonates synthesized from diphenyl carbonate exhibit good thermal stability, with glass transition temperatures ranging from 13 to 108 °C. The polymers are characterized by inherent viscosity, FTIR, 1H-NMR, and 13C-NMR spectroscopy. They also demonstrate high resistance to organic solvents, such as tetrahydrofuran, and have relatively large molar masses with low dispersity . The thermal and spectroscopic analyses of these polymers are crucial for determining their suitability for various applications.

Scientific Research Applications

  • Non-Phosgene Polycarbonate Manufacturing : DPC is a key intermediate in the non-phosgene polycarbonate manufacturing process. It can be produced by the transesterification of dimethyl carbonate with phenol, a method enhanced by using alkyl or aryl sulfonic acids with dibutyltin oxide (Lee et al., 2003).

  • Polyester-polycarbonates Production : DPC is used in the transesterification of carbonic acid aryl esters for producing polyester-diol bis-diphenol carbonates. These compounds are further utilized in making polyester/polycarbonates (Zwass, 1988).

  • Migration from Polycarbonate Food-Contact Materials : DPC, along with other chemicals like bisphenol A, can migrate from polycarbonate food-contact materials into food simulants. Understanding this migration is crucial for assessing food safety (Park et al., 2018).

  • Catalytic Synthesis from Carbon Monoxide and Oxygen : DPC can be synthesized using carbon monoxide, phenol, and oxygen in the presence of palladium, a tertiary amine, and an oxidation cocatalyst (Hallgren et al., 1981).

  • Photophysics in Polar Solvents : DPC exhibits anomalous fluorescence emission in polar solvents, likely due to the association of diarylcarbonate moieties. This characteristic is useful for understanding the photophysical behavior of related compounds (Hoyle et al., 1995).

  • Flammability in Production Process : In the process of synthesizing DPC, methylphenylcarbonate (MPC), an intermediate, presents potential flammability risks. Understanding these risks is crucial for safe handling in industrial settings (Chang & Shu, 2008).

  • Synthesis and Characterization of Polycarbonates : DPC is used in the preparation of polycarbonate polymers through melt-phase polycondensation. The resulting polycarbonates are characterized for their inherent viscosity, thermal properties, and stability (Al‐Hamouz et al., 2006).

  • Biodegradation of Polycarbonates : The degradation of polycarbonate plastics by microbial processes, utilizing DPC as a substrate, is an area of environmental significance. Strains capable of degrading DPC, thereby reducing polycarbonate waste, have been identified (Yue et al., 2021).

  • Copolymerization with Bisphenol-A : DPC serves as a monomer for copolymerization with Bisphenol-A to produce high melting polycarbonate. Its enzymatic synthesis, as an alternative to phosgene routes, has been explored (Rodney et al., 1999).

  • Reactive Distillation Processes : The synthesis of DPC through reactive distillation processes, as an environmentally friendly alternative to traditional methods, has been optimized and studied for energy efficiency (Cheng et al., 2013).

Safety And Hazards

Diphenyl carbonate is harmful if swallowed . It is very toxic to aquatic life and can have long-lasting effects . It is recommended to avoid release to the environment . In case of ingestion, it is advised to rinse the mouth and seek medical attention if symptoms occur .

Future Directions

Sustainable technologies with lower carbon footprints by using nonfossil-based starting monomers and efficient catalysts for CO2-based polycarbonate manufacturing technologies will continue to be the future directions and endeavors in the polycarbonate synthesis and manufacturing area .

properties

IUPAC Name

diphenyl carbonate
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InChI

InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
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InChI Key

ROORDVPLFPIABK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2
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Molecular Formula

C13H10O3
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DSSTOX Substance ID

DTXSID3020540
Record name Diphenylcarbonate
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Molecular Weight

214.22 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name Diphenyl carbonate
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Boiling Point

302-306 °C
Record name DIPHENYL CARBONATE
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Solubility

Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS
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Density

1.1215 @ 87 °C/4 °C
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Vapor Pressure

0.0001 [mmHg]
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Product Name

Diphenyl carbonate

Color/Form

Lustrous needles, WHITE, CRYSTALLINE SOLID

CAS RN

102-09-0
Record name Diphenyl carbonate
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Record name Carbonic acid, diphenyl ester
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Melting Point

80-81 °C
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Synthesis routes and methods I

Procedure details

The reactor of Example 1 is charged with phenol (319.0 g, 3.390 mol), diphenylmethane as an internal GC standard (3.0723 g), and 50 weight percent hypophosphorous acid (7.046 g). Phosgene (64.6 g, 0.65 mol) is passed into the reactor for 90 min. Phosgene/phenol molar ratio is 0.19. After heating at 120° C. an additional 4 hr the reactor is cooled to ambient temperature. Analysis by GC yields diphenyl carbonate (29.1 mmol), phenylchloroformate (156.7 mmol) and phenol (2.96 mol). Selectivity to phenylchloroformate is 36 mole percent based on phenol, 24 mole percent based on phosgene. Part of the phenol is consumed in a reaction with hypophosphorous acid to yield triphenyl phosphate.
Quantity
319 g
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reactant
Reaction Step One
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7.046 g
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64.6 g
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Phosgene phenol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 7.83 g (0.05 mole) of phenyl chloroformate, 2.48 g (0.0275 mole) of dimethyl carbonate, and 0.85 g of TBPB was heated at 150° C. under a reflux condenser for 4 hours when all gas evolution had ceased. Distillation of the reaction mixture gave 5.25 g (98 percent yield based on chloroformate) of diphenyl carbonate.
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

An apparatus comprising two continuous multi-stage distillation columns as shown in FIG. 3 was employed. Reaction was performed by continuously feeding in a liquid form a mixture of dimethyl carbonate, phenol and Catalyst A to first continuous multi-stage distillation column 1' at a position 1 m below top 17 thereof, which column was comprised of a packed column of 4 m in height and 3 inches in diameter and packed with stainless steel-made Dixon packing (diameter: about 6 mm), from material feeding pipe 2 through conduit 4, preheater 5 and conduit 6, thereby allowing the mixture to flow down the inside of the first continuous multi-stage distillation column. The thermal energy necessary for reaction and distillation was supplied by circulating the column bottom liquid through conduits 8 and 9, reboiler 10 where heating was effected and conduit 11. The gas continuously distilled from column top 17 was led through conduit 12 to condenser 13 where the gas was condensed. A portion of the resultant condensate was recycled to first continuous multi-stage distillation column 1, through conduits 14 and 15 and the rest of the condensate was continuously withdrawn through conduit 16. From the withdrawn condensate, a low boiling point component containing methanol which was a low boiling point reaction product was obtained. A high boiling point component containing the catalyst component and methyl phenyl carbonate was continuously withdrawn from column bottom 18 through conduits 8 and 19.
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Synthesis routes and methods IV

Procedure details

Example 1 was repeated at 140° C. with 14.1 g of a granular (4 to 5 mm diameter) titanium dioxide, Calsicat 20503, from the Calsicat company. After 2 h reaction time, the phenol conversion was 7.2%, whereby 0.8 g phenyl chloroformate and 11.0 g diphenyl carbonate were formed. The selectivity to carbonate esters was >99%.
Quantity
0 (± 1) mol
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Reaction Step One
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0.8 g
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Synthesis routes and methods V

Procedure details

In a plane-joint jar with flow spoilers, a gas-dispersion stirrer and reflux condenser, 0.75 mol/h phosgene was continuously bubbled into 141 g (1.50 moles) of phenol at 140° C. in the presence of 14.1 g (10 wt % relative to phenol) of a powdered titanium dioxide from the Riedel de Haen company. After about 2 h reaction time, the phenol conversion was 12.5%, whereby 0.7 g phenyl chloroformate and 19.5 g diphenyl carbonate were formed. The selectivity to carbonate esters was >99%.
Quantity
0 (± 1) mol
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141 g
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14.1 g
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0.7 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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